molecular formula C18H15N B1583215 3,4-Diphenylaniline CAS No. 10569-67-2

3,4-Diphenylaniline

Cat. No.: B1583215
CAS No.: 10569-67-2
M. Wt: 245.3 g/mol
InChI Key: SGNQTSWLIUHTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diphenylaniline is an organic compound with the molecular formula C18H15N. It consists of an aniline core substituted with two phenyl groups at the 3 and 4 positions. This compound is a derivative of aniline and is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diphenylaniline can be synthesized through several methods. One common approach involves the palladium-catalyzed amination of bromobenzene derivatives with aniline. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of nitrobenzene derivatives. This process involves the nitration of biphenyl followed by catalytic hydrogenation to yield the desired aniline derivative. The reaction conditions include the use of a hydrogenation catalyst such as palladium on carbon and a suitable solvent like ethanol.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,4-Diphenylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is employed in the production of dyes, pigments, and organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism by which 3,4-Diphenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins, affecting various signaling pathways and leading to its observed biological activities.

Comparison with Similar Compounds

    Diphenylamine: Similar structure but lacks the additional phenyl group at the 4 position.

    Triphenylamine: Contains three phenyl groups attached to the nitrogen atom.

    Phenothiazine: A tricyclic compound with similar electronic properties.

Uniqueness: 3,4-Diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic characteristics.

Properties

IUPAC Name

3,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNQTSWLIUHTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325426
Record name 3,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10569-67-2
Record name NSC506444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diphenylaniline
Reactant of Route 2
Reactant of Route 2
3,4-Diphenylaniline
Reactant of Route 3
Reactant of Route 3
3,4-Diphenylaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,4-Diphenylaniline
Reactant of Route 5
Reactant of Route 5
3,4-Diphenylaniline
Reactant of Route 6
Reactant of Route 6
3,4-Diphenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.